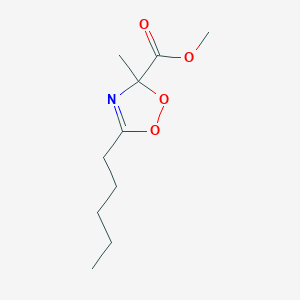
(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromenone moiety linked to a bis(2-chloroethyl)carbamate group, making it a subject of interest in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate typically involves the reaction of 7-hydroxy-4-methylcoumarin with bis(2-chloroethyl)carbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted carbamates with various functional groups.
科学研究应用
Chemistry
In chemistry, (2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an anticancer agent. The bis(2-chloroethyl)carbamate group is known to alkylate DNA, leading to cell death. Researchers are investigating its efficacy and safety in various cancer models.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in oncology.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
作用机制
The mechanism of action of (2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate involves the alkylation of DNA. The bis(2-chloroethyl)carbamate group forms covalent bonds with the DNA strands, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis. The chromenone moiety may also contribute to the compound’s biological activity by interacting with various cellular targets and pathways.
相似化合物的比较
Similar Compounds
- (2-oxochromen-7-yl) N,N-bis(2-bromoethyl)carbamate
- (2-oxochromen-7-yl) N,N-bis(2-iodoethyl)carbamate
- (2-oxochromen-7-yl) N,N-bis(2-fluoroethyl)carbamate
Uniqueness
(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate is unique due to its specific combination of a chromenone moiety and bis(2-chloroethyl)carbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to its analogs with different halogen substituents, the chloroethyl groups provide a balance of reactivity and stability, enhancing its utility in various fields.
属性
CAS 编号 |
10441-02-8 |
|---|---|
分子式 |
C14H13Cl2NO4 |
分子量 |
330.2 g/mol |
IUPAC 名称 |
(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C14H13Cl2NO4/c15-5-7-17(8-6-16)14(19)20-11-3-1-10-2-4-13(18)21-12(10)9-11/h1-4,9H,5-8H2 |
InChI 键 |
TUCDUWZVPCYWFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


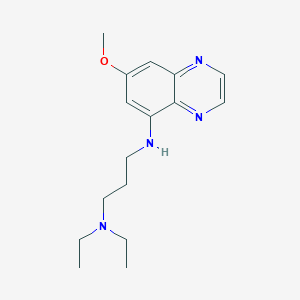
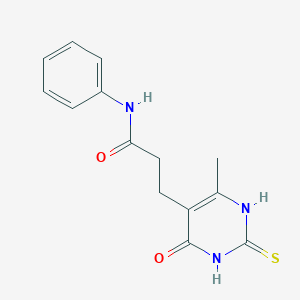

![Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate](/img/structure/B14009793.png)
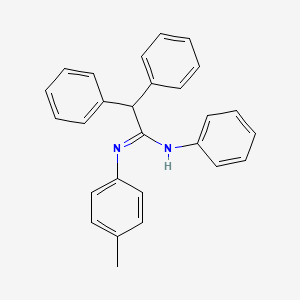



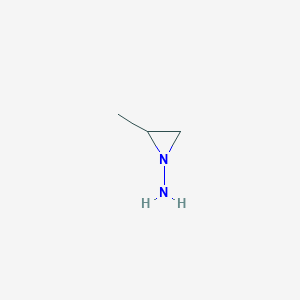


![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
